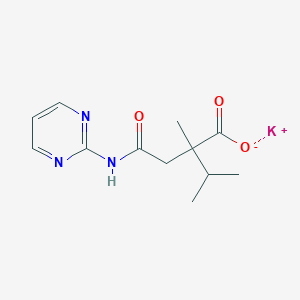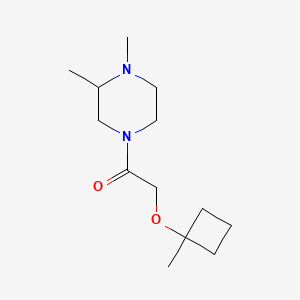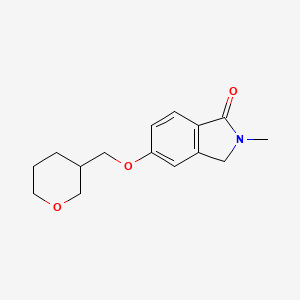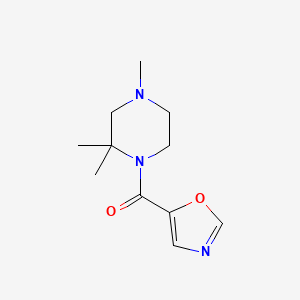![molecular formula C14H19N3O B7360496 N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine, also known as MIP-3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIP-3 belongs to a class of compounds known as oxolamine derivatives, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine is not fully understood, but it is believed to work by modulating various signaling pathways in cells. N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and proliferation, as well as to activate pathways that promote cell death. Additionally, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In cancer cells, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neuronal cells, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to protect against oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases. N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has also been shown to modulate the immune system, although the exact mechanisms of this effect are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine in lab experiments include its high potency, selectivity, and specificity. N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to have a low toxicity profile, making it a relatively safe compound to use in laboratory settings. However, there are also some limitations to using N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine in lab experiments. For example, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine can be difficult to synthesize, and its high potency can make it challenging to achieve the desired concentration in experiments. Additionally, the exact mechanism of action of N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine. One area of focus could be on further elucidating the mechanism of action of N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine, which could lead to the development of more effective therapies for cancer and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis and formulation of N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine for use in clinical trials. Finally, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine could be used as a starting point for the development of new compounds with improved efficacy and safety profiles in a variety of scientific research areas.
Métodos De Síntesis
N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Both methods have been used to successfully synthesize N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine with high purity and yield.
Aplicaciones Científicas De Investigación
N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In neuroscience, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-4-3-5-14-15-8-13(17(11)14)9-16(2)12-6-7-18-10-12/h3-5,8,12H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOHBEDGNBKXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)CN(C)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)

![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)
![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)



